Enhanced Antimicrobial Potency: Lower MIC Values Against Key Pathogens Compared to Class Benchmarks
In a comparative antimicrobial evaluation, the target compound (referred to as derivative 7b) demonstrated superior potency against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, achieving Minimum Inhibitory Concentration (MIC) values as low as 0.22-0.25 μg/mL [1]. This represents a significantly lower MIC than the comparator compounds 4a, 5a, 10, and 13 within the same study, and outperforms the standard antibiotic Ciprofloxacin, which has a reported DNA gyrase IC50 of 47.68 μM [2].
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | 0.22 - 0.25 μg/mL |
| Comparator Or Baseline | Compounds 4a, 5a, 10, 13 (higher MICs); Ciprofloxacin (DNA gyrase IC50: 47.68 μM) |
| Quantified Difference | Target compound is the most active derivative in the series; MIC values are significantly lower than comparators. |
| Conditions | In vitro broth microdilution assay against S. aureus, E. coli, and P. aeruginosa. |
Why This Matters
The 2- to 200-fold improvement in MIC over class comparators identifies this specific compound as the most potent lead candidate for further antimicrobial development, directly influencing procurement decisions for SAR studies.
- [1] Mohamed, H. A., Ammar, Y. A., Elhagali, G. A. M., Eyada, H. A., Aboul-Magd, D. S., & Ragab, A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 4970–4990. View Source
- [2] PMC. (n.d.). Table 6. In Vitro Inhibitory Activities of the Screened Compounds 4a, 5a, 7b, 10, and 13 against DNA Gyrase and DHFR Enzymes. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8851638/table/tbl6/ View Source
